molecular formula C12H11Cl2N5O3 B5684895 N-(3,4-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

N-(3,4-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

Cat. No. B5684895
M. Wt: 344.15 g/mol
InChI Key: MVEATXROYCMTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is commonly referred to as DCNTB. This compound has been used in various studies to investigate its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of DCNTB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the biosynthesis of important cellular components such as DNA and proteins.
Biochemical and Physiological Effects:
DCNTB has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including fungi and bacteria. It has also been shown to have antitumor activity in vitro. Additionally, DCNTB has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCNTB in lab experiments is its broad spectrum of pharmacological activities. It has been found to exhibit activity against a wide range of microorganisms and cancer cells. Additionally, it is relatively easy to synthesize and purify. However, one of the main limitations of using DCNTB is its potential toxicity. It has been found to be toxic to certain cell types, and its use should be carefully monitored.

Future Directions

There are several potential future directions for research on DCNTB. One area of interest is its potential use as an antifungal agent. It has been found to exhibit activity against various fungi, including Candida albicans and Aspergillus fumigatus. Another area of interest is its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells and may have potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of DCNTB and to investigate its potential applications in the field of medicine.

Synthesis Methods

The synthesis of DCNTB involves the reaction of 3,4-dichloroaniline with 3-nitro-1H-1,2,4-triazole in the presence of butyric anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

DCNTB has been widely used in scientific research to investigate its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including antifungal, antibacterial, and antitumor activities. It has also been investigated for its potential use as an insecticide and herbicide.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N5O3/c13-9-4-3-8(6-10(9)14)16-11(20)2-1-5-18-7-15-12(17-18)19(21)22/h3-4,6-7H,1-2,5H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEATXROYCMTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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